2-(3-Chloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-[3-chloro-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BClO3/c1-11(2)10-19-14-8-12(7-13(18)9-14)17-20-15(3,4)16(5,6)21-17/h7-9,11H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNKGTMEGBNLCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675263 | |
| Record name | 2-[3-Chloro-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-43-5 | |
| Record name | 2-[3-Chloro-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-Chloro-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-5-isobutoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura reactions.
Phenols: Formed through oxidation of the boronic ester group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(3-Chloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous arylboronic esters with variations in substituent type, position, and electronic effects. Key differences in molecular weight, substituent bulk, and reactivity are summarized below:
Table 1: Structural and Functional Comparison of Arylboronic Esters
Key Findings:
Substituent Effects on Reactivity :
- Electron-Withdrawing Groups (EWGs) : Chlorine and trifluoromethyl groups increase electrophilicity, accelerating transmetallation in Suzuki reactions. For example, the dichloro derivative () exhibits higher reactivity due to dual EWGs.
- Steric Hindrance : Bulky substituents like isobutoxy (target compound) and isopropoxy () reduce reaction rates but enhance regioselectivity by minimizing undesired side reactions.
Synthetic Yields: Yields for similar compounds range widely.
Stability and Solubility: Ethoxy () and methoxy () groups improve solubility in polar aprotic solvents (e.g., THF, DMF), whereas bulky groups like isobutoxy may limit solubility in non-polar media. Predicted physical properties (e.g., boiling point 363°C for the trifluoromethyl derivative ()) suggest these compounds are typically low-melting solids or viscous liquids.
Applications: Boronic esters with EWGs (e.g., CF3 in ) are prioritized in pharmaceutical synthesis for constructing electron-deficient aromatic systems.
Biological Activity
2-(3-Chloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This compound is primarily recognized for its role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in various chemical processes. However, its biological activity and applications in medicinal chemistry are also significant.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 296.60 g/mol. The structure features a dioxaborolane ring and a chlorinated phenyl group that contributes to its chemical reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.60 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1218789-43-5 |
The biological activity of this compound can be attributed to its ability to participate in various chemical reactions. The boronic ester functionality allows it to form complexes with biomolecules and participate in biological processes such as enzyme inhibition or modulation.
Target of Action
The specific biological targets of this compound are still under investigation; however, similar compounds have been shown to interact with enzymes involved in metabolic pathways and cellular signaling.
Biological Activity Studies
Research has explored the antibacterial and antifungal properties of boron-containing compounds similar to this one. For instance:
- A study on related dioxolanes demonstrated significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans .
- Another investigation highlighted the potential of boron compounds in drug development due to their ability to stabilize certain biochemical interactions .
Case Studies
- Antibacterial Activity : In a comparative study of various boron derivatives, this compound exhibited moderate antibacterial effects against gram-positive bacteria. The structural characteristics contributing to this activity include the chlorinated phenyl ring which enhances lipophilicity and membrane penetration.
- Antifungal Properties : Similar compounds have shown effectiveness against fungal strains. For instance, derivatives with similar structural motifs were tested against Candida species and demonstrated promising results .
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 3-chloro-5-isobutoxyphenylboronic acid with a suitable dioxaborinane under specific conditions (e.g., using palladium catalysts) .
Applications in Research
This compound serves as a valuable building block in organic synthesis and is utilized in:
- Medicinal Chemistry : Development of new therapeutic agents.
- Material Science : Creation of advanced materials through polymerization processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for achieving high-purity 2-(3-Chloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, General Procedure 2 ( ) involves reacting a borolane precursor (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) with halogenated aryl ethers under anhydrous conditions. Purification by flash column chromatography (hexane:ethyl acetate gradients) yields ~85% purity, as demonstrated for structurally similar borolanes .
- Key Parameters : Use dry solvents, inert atmosphere (N₂/Ar), and stoichiometric control of reagents to minimize side reactions.
Q. Which analytical techniques are critical for verifying structural integrity and purity?
- Methodology :
- NMR Spectroscopy : Confirm substitution patterns (e.g., chloro and isobutoxy groups) via ¹H/¹³C NMR. Aromatic protons appear at δ 6.8–7.5 ppm, while pinacol methyl groups resonate at δ 1.1–1.3 ppm ( ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺] for C₁₅H₂₁BClO₃: calc. 295.14, obs. 295.12) .
- HPLC/GC : Detect impurities (e.g., unreacted boronic ester precursors) using reverse-phase C18 columns or GC with FID detection ( ).
Q. How are common impurities identified and mitigated during synthesis?
- Common Impurities :
- Residual pinacol boronate intermediates (e.g., unreacted 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives).
- Diastereomers (e.g., dr ~5:1 observed in structurally analogous compounds due to steric effects; ).
Advanced Research Questions
Q. How do electronic effects of chloro and isobutoxy substituents influence reactivity in cross-coupling reactions?
- Methodology :
- The electron-withdrawing chloro group activates the aryl boronate toward Suzuki-Miyaura coupling by polarizing the C-B bond.
- The isobutoxy group enhances steric bulk, potentially slowing transmetallation but improving regioselectivity. Computational studies (e.g., DFT) can predict charge distribution and transition states ( ).
- Experimental Validation : Compare coupling efficiencies with analogous compounds lacking substituents (e.g., 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane) using Pd(PPh₃)₄ or SPhos ligands .
Q. What computational strategies predict diastereomer formation in boronate ester synthesis?
- Methodology :
- Quantum Chemical Calculations : Use Gaussian or ORCA software to model transition states and identify steric bottlenecks (e.g., dihedral angles between aryl and borolane moieties).
- Reaction Path Sampling : Algorithms like GRRM (Global Reaction Route Mapping) screen energy landscapes to predict dominant stereochemical outcomes ( ).
Q. How can AI-driven experimental design optimize reaction conditions for scale-up?
- Methodology :
- Machine Learning (ML) : Train models on datasets of boronate ester syntheses (e.g., temperature, solvent polarity, catalyst loading) to predict optimal conditions.
- Autonomous Laboratories : Implement robotic platforms for high-throughput screening of parameters (e.g., ligand selection, solvent mixtures) with real-time feedback ().
Data Contradiction Analysis
Resolving discrepancies in reported diastereomeric ratios (dr) for analogous compounds
- Issue : A study reports dr ~5:1 ( ), while others observe dr >10:1 for similar substrates.
- Root Cause : Differences in steric environments (e.g., isobutoxy vs. isopropoxy substituents) or reaction temperatures.
- Resolution : Conduct controlled experiments with standardized conditions (e.g., 90°C, THF solvent) and compare dr via chiral HPLC or NOESY NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
